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Introduction
Trachelosiaside, a lignan glycoside isolated from the stems of Trachelospermum jasminoides

(Lindl.) Lem. (Caulis Trachelospermi), has garnered attention for its potential therapeutic

properties. The plant itself has a long history in traditional medicine for treating inflammatory

conditions such as rheumatism and arthritis.[1][2] While research on the specific anti-

inflammatory activity of isolated Trachelosiaside is still emerging, studies on the extracts of

Trachelospermum jasminoides, which contains Trachelosiaside, provide significant insights

into its potential mechanisms of action. This document outlines the current understanding of the

anti-inflammatory effects of Trachelospermum jasminoides extracts and provides detailed

protocols for investigating these properties, with the understanding that Trachelosiaside is a

key constituent contributing to these effects.

Extracts of Trachelospermum jasminoides have been shown to exert anti-inflammatory effects

by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor

necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3] The underlying mechanism for

these effects appears to involve the modulation of crucial signaling pathways, including the

nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK)

pathways.[3][4]
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Data Presentation
The following tables summarize the quantitative data available for the anti-inflammatory activity

of Trachelospermum jasminoides extracts and its fractions. It is important to note that specific

data for isolated Trachelosiaside is limited in the current literature.

Table 1: In-vivo Anti-inflammatory Activity of Trachelospermum jasminoides Extracts

Extract/Fraction Dosage
Inhibition of Edema
(%)

Reference

Defatted Ethanolic

Extract (DEE)
100 mg/kg 63.82 [5]

Ethyl Acetate Fraction

(EAF)
100 mg/kg 76.92 [5]

Chloroform Fraction

(CF)
100 mg/kg 48.75 [5]

Table 2: In-vitro Enzyme Inhibitory Activity of Trachelospermum jasminoides Extract

Enzyme IC50 (µg/mL) Reference

Cyclooxygenase-1 (COX-1) 35 [6]

Cyclooxygenase-2 (COX-2) 138 [6]

Phospholipase A2 (PLA2) 33 [6]

12-Lipoxygenase (12-LO) 29 [6]

Table 3: Effect of Trachelospermum jasminoides Ethyl Acetate Fraction (EAF) and Isolated

Compounds on Pro-inflammatory Cytokine Levels

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1646053?utm_src=pdf-body
https://www.researchgate.net/publication/293263411_In_vivo_TNF-and_IL-1_inhibitory_activity_of_phenolics_isolated_from_Trachelospermum_jasminoides_Lindl_Lem
https://www.researchgate.net/publication/293263411_In_vivo_TNF-and_IL-1_inhibitory_activity_of_phenolics_isolated_from_Trachelospermum_jasminoides_Lindl_Lem
https://www.researchgate.net/publication/293263411_In_vivo_TNF-and_IL-1_inhibitory_activity_of_phenolics_isolated_from_Trachelospermum_jasminoides_Lindl_Lem
https://www.mdpi.com/1420-3049/22/9/1406
https://www.mdpi.com/1420-3049/22/9/1406
https://www.mdpi.com/1420-3049/22/9/1406
https://www.mdpi.com/1420-3049/22/9/1406
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1646053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Dosage
Inhibition of
TNF-α

Inhibition of
IL-1β

Reference

Ethyl Acetate

Fraction (EAF)
25 mg/kg Significant

Decreased to

20.2 pg/ml

Ethyl Acetate

Fraction (EAF)
50 mg/kg Significant

Decreased to

6.76 pg/ml

Trachelogenin

(C1)
25 mg/kg Most Active -

Nor-

trachelogenin

(C2)

25 mg/kg Most Active -

Luteolin (C5) 25 mg/kg -
Decreased to

27.97 pg/ml

Luteolin-7-O-β-

D-

glucopyranoside

(C7)

25 mg/kg -
Decreased to

32.37 pg/ml

Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory

properties of Trachelosiaside or extracts from Trachelospermum jasminoides.

Protocol 1: Determination of Nitric Oxide (NO)
Production in LPS-Stimulated Macrophages
Objective: To evaluate the inhibitory effect of a test compound on the production of nitric oxide

in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS) from E. coli

Test compound (Trachelosiaside or plant extract)

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (NaNO2) standard solution

96-well cell culture plates

Procedure:

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow

them to adhere for 24 hours.

Treatment:

Remove the medium and replace it with fresh medium containing various concentrations

of the test compound.

Pre-incubate the cells with the test compound for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells

only), a positive control group (cells + LPS), and vehicle control groups.

Nitrite Measurement:

After incubation, collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

Incubate at room temperature for 10 minutes.

Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

Generate a standard curve using known concentrations of sodium nitrite.

Calculate the nitrite concentration in the samples from the standard curve.

Determine the percentage of NO inhibition using the following formula: % Inhibition = [1 -

(Absorbance of treated group / Absorbance of LPS group)] x 100

Protocol 2: Measurement of TNF-α and IL-6 Production
by ELISA
Objective: To quantify the inhibitory effect of a test compound on the secretion of TNF-α and IL-

6 from LPS-stimulated macrophages.

Materials:

RAW 264.7 macrophage cells and culture reagents (as in Protocol 1)

LPS from E. coli

Test compound

Commercially available ELISA kits for mouse TNF-α and IL-6

96-well cell culture plates

Procedure:

Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 to culture, seed, and treat the

RAW 264.7 cells.
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Supernatant Collection: After the 24-hour incubation with LPS and the test compound,

centrifuge the 96-well plates and collect the cell-free supernatants.

ELISA Assay:

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions

provided with the commercial kits.

Briefly, this involves adding the collected supernatants to antibody-coated microplates,

followed by the addition of detection antibodies and a substrate for color development.

Data Analysis:

Measure the absorbance at the appropriate wavelength using a microplate reader.

Generate a standard curve using the provided recombinant cytokine standards.

Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard

curve.

Determine the percentage of inhibition for each cytokine.

Protocol 3: Western Blot Analysis for NF-κB and p38
MAPK Signaling Pathways
Objective: To investigate the effect of a test compound on the activation of the NF-κB and p38

MAPK signaling pathways in LPS-stimulated macrophages.

Materials:

RAW 264.7 macrophage cells and culture reagents

LPS from E. coli

Test compound

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and electrophoresis equipment

Western blot transfer system

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin (or other loading

control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment: Culture and seed RAW 264.7 cells in 6-well plates. Treat the

cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a

shorter duration (e.g., 30-60 minutes for phosphorylation events).

Protein Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells with lysis buffer and collect the cell lysates.

Determine the protein concentration of each lysate using a protein assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection and Analysis:

Wash the membrane and add the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Quantify the band intensities using densitometry software and normalize to the total

protein or loading control.

Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory

action of Trachelospermum jasminoides extract and the general experimental workflow.
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Caption: Proposed anti-inflammatory signaling pathway of Trachelospermum jasminoides

extract.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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